molecular formula C24H20ClN5O2S B2886909 N-(2-chlorobenzyl)-3-[(2,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 872197-18-7

N-(2-chlorobenzyl)-3-[(2,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2886909
CAS No.: 872197-18-7
M. Wt: 477.97
InChI Key: XUWMBPYCJYYURQ-UHFFFAOYSA-N
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Description

This triazoloquinazoline derivative features a fused [1,2,3]triazolo[1,5-a]quinazoline core modified with two key substituents:

  • Sulfonyl group: A 2,4-dimethylphenylsulfonyl moiety at position 2.
  • Amine substituent: A 2-chlorobenzyl group at position 3.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-(2,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN5O2S/c1-15-11-12-21(16(2)13-15)33(31,32)24-23-27-22(26-14-17-7-3-5-9-19(17)25)18-8-4-6-10-20(18)30(23)29-28-24/h3-13H,14H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUWMBPYCJYYURQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC=CC=C5Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorobenzyl)-3-[(2,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the biological properties of this compound based on existing literature, including its anticancer effects, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of this compound is C22H18ClN5O2SC_{22}H_{18}ClN_5O_2S with a molecular weight of 484.0 g/mol. The presence of the triazole ring and sulfonamide moiety is significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings on its cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (breast cancer)12.64Induces cell cycle arrest at G2/M phase
HepG2 (liver cancer)9.6Down-regulates MMP2 and VEGFA expression levels
HCT-116 (colon cancer)6.2Inhibits cell proliferation through apoptosis

The biological activity of this compound appears to be mediated through several mechanisms:

  • Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cells, which is crucial for preventing cell division and proliferation.
  • Apoptosis Induction : Evidence suggests that it may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Metastatic Factors : By down-regulating matrix metalloproteinases (MMPs) and vascular endothelial growth factor A (VEGFA), the compound may reduce tumor invasiveness and angiogenesis.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. The presence of specific substituents on the triazole and quinazoline rings influences its biological activity:

  • Chlorine Substitution : The 2-chlorobenzyl group enhances lipophilicity and may improve cellular uptake.
  • Dimethylphenyl Group : The sulfonamide moiety contributes to the compound's ability to interact with target proteins involved in cancer progression.

Case Studies

A notable study demonstrated that derivatives of triazole compounds exhibit varying degrees of anticancer activity. For instance:

  • Compound A showed a lower IC50 against MCF-7 cells compared to this compound but required higher concentrations for similar effects on HepG2 cells.

This indicates that modifications in the chemical structure can lead to significant changes in biological outcomes.

Comparison with Similar Compounds

Substituent Variations in Sulfonyl Groups

The sulfonyl group’s phenyl ring substituents significantly affect electronic and steric properties:

Compound Name Sulfonyl Substituent Key Structural Features
Main compound 2,4-dimethylphenyl Balanced steric bulk and lipophilicity; methyl groups may stabilize π-π interactions .
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl) Phenyl (no methyl groups) Reduced steric hindrance; ethoxy group increases polarity and solubility .
3-[(3,4-Dimethylphenyl)sulfonyl] analog 3,4-dimethylphenyl Altered substitution pattern may hinder binding in sterically sensitive targets .
3-[(2,5-Dimethylphenyl)sulfonyl] analog 2,5-dimethylphenyl Methyl groups at positions 2 and 5 may create asymmetric steric effects .

Variations in Amine/Substituent Groups

The amine substituent’s structure impacts target selectivity and pharmacokinetics:

Compound Name Amine Substituent Key Functional Implications
Main compound 2-chlorobenzyl Chlorine atom enhances lipophilicity and potential halogen bonding .
N-(4-isopropylphenyl) analog 4-isopropylphenyl Bulky isopropyl group may reduce membrane permeability .
N-(4-methylbenzyl) analog 4-methylbenzyl Methyl group increases hydrophobicity but lacks halogen bonding potential .
N-(2-methoxy-5-methylphenyl) analog 2-methoxy-5-methylphenyl Methoxy group improves solubility but may reduce target affinity .

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